二乙酰基鬼笔环肽

描述

作用机制

Diacetoxyscirpenol (DAS)

, also known as anguidine, is a mycotoxin that belongs to the group of type A trichothecenes . It is a secondary metabolite product of fungi of the genus Fusarium . Here is an overview of its mechanism of action:

Target of Action

The primary target of DAS is hypoxia-inducible factor 1 (HIF-1) . HIF-1 promotes the progression of malignancy by stimulating angiogenesis and augmenting the ability of tumors to survive . DAS also targets vascular endothelial growth factor (VEGF) , a target gene of HIF-1 .

Mode of Action

DAS inhibits the synthesis of HIF-1α protein and interferes with the dimerization of HIF-1α and ARNT . It attenuates HIF-mediated gene expression in cancer cells exposed to hypoxia .

Biochemical Pathways

DAS affects the HIF-1 signaling pathway . It inhibits the synthesis of HIF-1α protein, which is a key component of the HIF-1 complex . This leads to a reduction in HIF-mediated gene expression in cancer cells exposed to hypoxia .

Pharmacokinetics

The pharmacokinetics of DAS in various animal species and humans have been studied . .

Result of Action

The action of DAS reduces the tumorigenic and angiogenic potentials of cancer cells . It also retards tumor growth in mice, and reduces HIF-1α expression and vascular formation in the tumors .

Action Environment

The action of DAS can be influenced by environmental factors. For instance, in a study on the parasitic weed Striga hermonthica, DAS completely prevented the incidence of the weed in a sorghum parasitic system . Following a 14-day incubation of DAS in the planting soil substrate, bacterial 16S ribosomal RNA (rRNA) and fungal 18S rRNA gene copy numbers of the soil microbial community were enhanced .

科学研究应用

Diacetoxyscirpenol has several scientific research applications:

生化分析

Biochemical Properties

Diacetoxyscirpenol interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathways of Diacetoxyscirpenol in vitro were found to be hydrolyzation, hydroxylation, and conjugation .

Cellular Effects

Diacetoxyscirpenol has various acute and chronic effects on humans and animals, such as immunotoxicity, hematotoxicity, pulmonary disorders, growth disorders, and cardiovascular effects .

Molecular Mechanism

Diacetoxyscirpenol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Diacetoxyscirpenol change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diacetoxyscirpenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diacetoxyscirpenol is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Diacetoxyscirpenol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Diacetoxyscirpenol can be synthesized through various chemical routes. One common method involves the acetylation of scirpentriol, a trichothecene derivative, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of diacetoxyscirpenol primarily involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of diacetoxyscirpenol. The compound is then extracted and purified using chromatographic techniques .

化学反应分析

Types of Reactions: Diacetoxyscirpenol undergoes various chemical reactions, including:

Oxidation: Diacetoxyscirpenol can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of diacetoxyscirpenol can lead to the formation of deacetylated products.

Substitution: Diacetoxyscirpenol can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents at low temperatures.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Hydroxylated derivatives of diacetoxyscirpenol.

Reduction: Deacetylated products such as scirpentriol.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

- T-2 toxin

- HT-2 toxin

- Neosolaniol

- Deoxynivalenol (DON)

- Nivalenol

属性

CAS 编号 |

2270-40-8 |

|---|---|

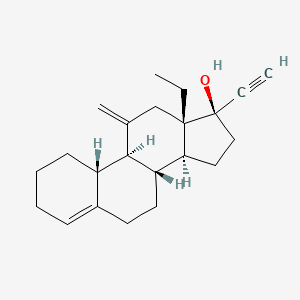

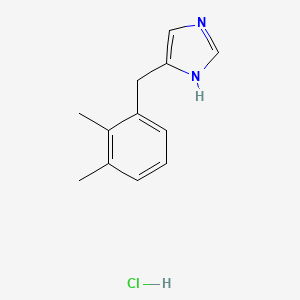

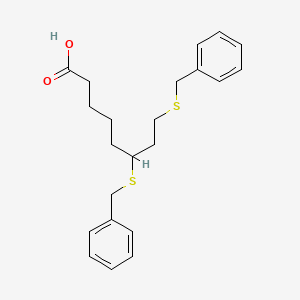

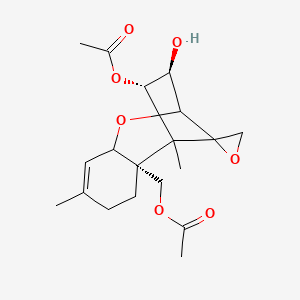

分子式 |

C19H26O7 |

分子量 |

366.4 g/mol |

IUPAC 名称 |

[(1S,2R,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14?,15?,16?,17-,18-,19-/m1/s1 |

InChI 键 |

AUGQEEXBDZWUJY-AZZARWJDSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

手性 SMILES |

CC1=CC2[C@](CC1)([C@]3(C(C(C([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C |

规范 SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

外观 |

Solid powder |

颜色/形态 |

Solid Crystals from /ethyl acetate/ |

熔点 |

161-162 °C |

| 2270-40-8 | |

物理描述 |

Solid; [HSDB] |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

These toxins are heat and uv light stable... and capable of long-term storage... . /Trichothecenes/ |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4,15-di-o-acetylscirpenol 4,15-diacetoxyscirp-9-en-3-ol 4,15-diacetoxyscirpen-3-ol anguidin anguidine diacetoxyscirpenol NSC 141537 trichothec-9-ene-3alpha, 4beta, 15-triol, 12,13-epoxy-, 4,15-diacetate |

蒸汽压力 |

3.8X10-9 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。